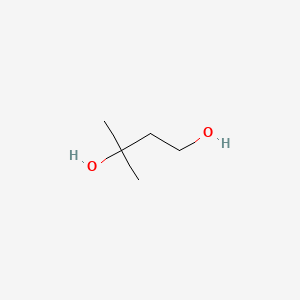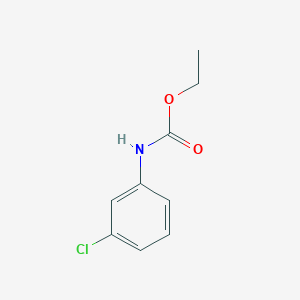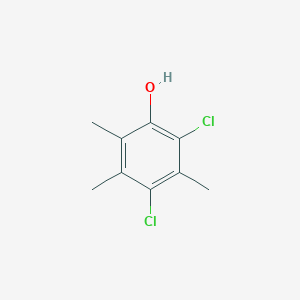
4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde” is a chemical compound with the CAS Number: 166438-88-6 . It has a molecular weight of 280.37 .
Synthesis Analysis
A series of novel compounds similar to “this compound” were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The structure reveals that the pyrazine ring is in a chair conformation . The molecule exhibits both inter and intra-molecular hydrogen bonding of the type C–H·O and N–H·N .Chemical Reactions Analysis
The synthesis of “this compound” involves a series of chemical reactions, including reductive amination .Physical And Chemical Properties Analysis
The boiling point of “this compound” is between 73-75 degrees Celsius . It should be stored at ambient temperature .Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Activity
4-Fluorobenzaldehyde, a key component in the synthesis of 4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde, has been used in the preparation of thiazolidin-4-one derivatives. These compounds, following synthesis, displayed promising antioxidant activities, highlighting the potential of 4-fluorobenzaldehyde derivatives in antioxidant research (El Nezhawy et al., 2009).
Anti-Cancer Applications
The compound's derivatives have been explored in anti-cancer applications. A study demonstrated the synthesis of heterocyclic chalcone derivatives using 4-fluorobenzaldehyde. These derivatives exhibited significant in vitro anti-cancer activity against breast cancer cells, suggesting the compound's role in the development of new cancer therapies (Fegade & Jadhav, 2022).
Radiopharmaceutical Synthesis
4-Fluorobenzaldehyde derivatives have been synthesized for radiopharmaceutical applications. One study described the synthesis of a potent nonpeptide CCR1 antagonist using 4-[18F]fluorobenzaldehyde. This highlights the potential use of these compounds in medical imaging and diagnosis (Mäding et al., 2006).
Synthesis of Fluorinated Polymers
In the field of polymer science, fluorobenzaldehyde derivatives have been used to synthesize microporous polyaminal networks. These networks show increased surface areas and enhanced CO2 adsorption properties, useful in environmental and material science applications (Li, Zhang, & Wang, 2016).
Development of Antimicrobial Agents
Derivatives of 4-fluorobenzaldehyde have been utilized in the synthesis of compounds with antimicrobial properties. These synthesized compounds have shown significant antibacterial and antifungal activities, indicating their potential in developing new antimicrobial therapies (Mandala et al., 2013).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
The compound “4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde” has been found to exhibit significant antimicrobial activity . The primary targets of this compound are likely to be key proteins in the microbial organisms, such as oxidoreductase . Oxidoreductases are enzymes involved in the transfer of electrons from one molecule (the oxidant) to another (the reductant). They play a crucial role in the energy production and metabolism of many organisms .
Mode of Action
The compound interacts with its targets, such as oxidoreductase, by binding to their active sites . This interaction can inhibit the normal function of the target proteins, leading to a disruption in the metabolic processes of the microbial organisms . The exact nature of these interactions and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The compound’s interaction with oxidoreductase can affect various biochemical pathways. Oxidoreductases are involved in many metabolic processes, including the electron transport chain, a crucial component of cellular respiration . By inhibiting oxidoreductase, the compound disrupts these pathways, leading to a decrease in the energy production and growth of the microbial organisms .
Pharmacokinetics
The compound’s effectiveness against microbial organisms suggests that it has sufficient bioavailability to reach its targets
Result of Action
The result of the compound’s action is a significant reduction in the growth and proliferation of microbial organisms . This is due to the disruption of key metabolic processes caused by the inhibition of oxidoreductase . The compound has shown significant antibacterial and antifungal activity, comparable to that of standard antimicrobial agents .
Propiedades
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-3-fluorobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-17-12-16(14-22)6-7-18(17)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFZOGSISOTMKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649851 |
Source


|
| Record name | 4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
883512-41-2 |
Source


|
| Record name | 4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


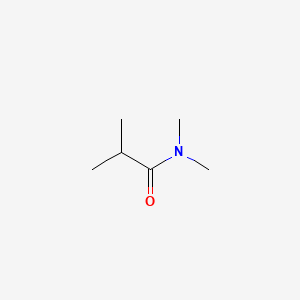


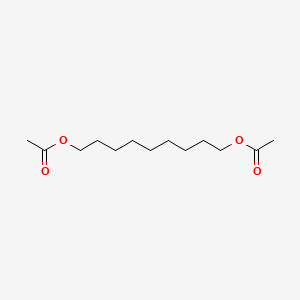
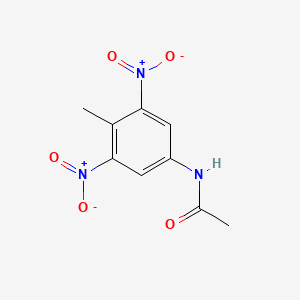
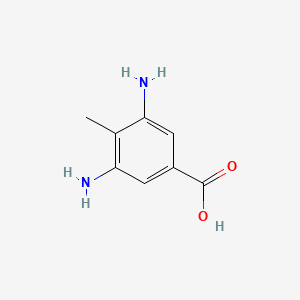
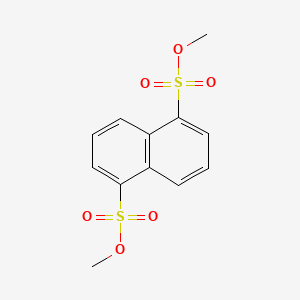

![Ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate](/img/structure/B1361613.png)
